3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid is not explicitly mentioned in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the sources retrieved .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the sources retrieved .Scientific Research Applications
Electrophosphorescence
- Complexes containing trifluoromethyl group and 2-picolinic acid used in iridium ligands show promise in electrophosphorescence, particularly for practical device applications due to their high efficiencies and stability (Zhang et al., 2010).
Reactive Extraction
- Pyridine-2-carboxylic acid (picolinic acid) is used as an intermediate in pharmaceuticals and herbicides. Its extraction from aqueous solutions like fermentation broth is crucial, and reactive extraction with non-toxic systems offers a higher distribution with minimal toxicity (Datta & Kumar, 2014).
Organic Light-Emitting Diodes (OLEDs)
- Picolinic acid-based complexes are used in the creation of high-performance OLEDs, demonstrating excellent color stability and high efficiency (Tao et al., 2017).
Antimicrobial Activities
- Compounds derived from picolinic acid, such as pyridine-2-carboxylic acid, have shown significant antibacterial and antifungal activities, making them relevant in medical research (Tamer et al., 2018).
Catalysis and Coordination Chemistry
- Derivatives of picolinic acid are used in synthesizing various compounds and in studies related to coordination chemistry, showcasing their versatility in chemical reactions (Comba et al., 2016).
Water Oxidation Catalysis
- Ruthenium complexes containing picolinic acid have shown high activity in water oxidation, relevant in energy conversion and storage research (Lu et al., 2016).
Chemical Synthesis
- Picolinic acid is used in the synthesis of various chemical compounds, including its role in the development of metal-organic and supramolecular networks (Yin et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-4-3-8(10(17-9)11(18)19)7-2-1-5-16-6-7/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQWOJUNHUCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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